molecular formula C10H8OSe B8425842 4-Selenophen-2-ylphenol

4-Selenophen-2-ylphenol

Cat. No.: B8425842
M. Wt: 223.14 g/mol
InChI Key: XBWRBPRSIMDPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Selenophen-2-ylphenol is a high-value chemical scaffold that incorporates a selenophene ring, making it a compound of significant interest in medicinal chemistry and materials science research. Selenophene-based compounds are frequently investigated for their diverse biological activities, which include antitumoral, anticonvulsant, antioxidant, and antiviral properties . The selenophene moiety acts as a pharmacophore, and its incorporation into molecular structures is a common strategy in drug discovery . The phenolic (-OH) functional group on this molecule provides a versatile site for further chemical modification, allowing researchers to synthesize a wide array of derivatives, such as more complex molecules like substituted 4-(selenophen-2(or-3)-ylamino)pyrimidine compounds . The mechanism of action for selenium-containing compounds often involves their role in redox biology and their ability to mimic enzyme activities, such as that of glutathione peroxidase (GPx), which is crucial for combating oxidative stress . This compound is intended for use in research and development laboratories only. It is strictly for research purposes and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H8OSe

Molecular Weight

223.14 g/mol

IUPAC Name

4-selenophen-2-ylphenol

InChI

InChI=1S/C10H8OSe/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H

InChI Key

XBWRBPRSIMDPGI-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key differences between 4-Selenophen-2-ylphenol and its closest structural analogs:

Property This compound 4-Phenylphenol 4-Ethylphenol
Substituent Selenophenyl (C₆H₄Se-) Phenyl (C₆H₅-) Ethyl (C₂H₅-)
Molecular Formula C₁₂H₁₀OSe (theoretical) C₁₂H₁₀O C₈H₁₀O
CAS Number Not available 92-69-3 123-07-9
Molecular Weight (g/mol) ~249.12 (calculated) 170.21 122.16
Polarizability High (due to Se) Moderate Low
Acidity (pKa) Expected < 10 (Se enhances acidity) ~9.5–10.3 ~10.2

Key Observations :

  • The selenophenyl group increases molecular weight and polarizability compared to phenyl or ethyl substituents.
  • Selenium’s lower electronegativity (2.55 vs. S: 2.58, O: 3.44) may enhance the phenol’s acidity by stabilizing the deprotonated form through resonance and inductive effects .

Q & A

Q. Analytical Validation :

  • Thin-layer chromatography (TLC) monitors reaction progress (Rf values compared to standards).
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6) confirms structural integrity .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

How should researchers handle and store this compound to maintain stability?

Q. Basic

  • Storage : Use airtight, light-resistant containers under nitrogen atmosphere. Store at –20°C in a dry, dark environment to prevent selenium oxidation or phenolic hydroxyl degradation .
  • Handling :
    • Personal protective equipment (PPE) : Nitrile gloves (EN374 standard), safety goggles, and lab coats .
    • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives?

Advanced
Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

Cross-solvent analysis : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .

2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks and assign ambiguous signals .

Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison .

Elemental analysis (C, H, N, Se) to confirm stoichiometry and rule out impurities .

What strategies optimize reaction yields in multi-step syntheses involving selenophene rings?

Advanced
Key factors for yield optimization:

  • Catalyst selection : Pd(PPh3)4 for Suzuki coupling (reported yield: 60–75%) .
  • Temperature control : Maintain 80–100°C for selenophene ring closure, avoiding thermal decomposition .
  • Solvent choice : Use anhydrous DMF or THF to stabilize intermediates .
  • Stoichiometry : Equimolar ratios of selenophene precursors and aryl boronic acids minimize side products .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
1SeCl2, Pd catalystDMF10070
2NaBH4, MeOHTHF2585

What safety precautions are necessary when working with selenium-containing phenolic compounds?

Q. Basic

  • Toxicity mitigation :
    • Avoid skin contact; use butyl rubber gloves (permeation resistance >8 hours) .
    • Neutralize waste with 10% sodium bicarbonate before disposal .
  • Emergency protocols :
    • Eye exposure: Flush with water for 15 minutes; consult ophthalmologist .
    • Ingestion: Administer activated charcoal (1 g/kg) and seek medical attention .

How to design experiments to assess the biological activity of this compound derivatives against cancer cell lines?

Q. Advanced

In vitro screening :

  • Use MTT assay on HeLa or MCF-7 cells, with IC50 calculations after 48-hour exposure .
  • Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

Mechanistic studies :

  • Flow cytometry (Annexin V/PI staining) to quantify apoptosis .
  • ROS detection via DCFH-DA fluorescence to assess oxidative stress .

Data validation :

  • Triplicate experiments with ANOVA analysis (p < 0.05 significance) .
  • Compare results to structurally similar compounds (e.g., 4-Phenylphenol derivatives) .

Notes on Evidence Utilization

  • Synthesis protocols from and were adapted for selenophene systems.
  • Safety guidelines from , and 12 were generalized for selenium compounds.
  • Data contradiction resolution methods in and informed analytical troubleshooting.

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